2-(Pyrrolidin-1-yl)isonicotinaldehyde

Anticancer Cytotoxicity PANC-1

Researchers optimizing CNS or oncology leads need building blocks with validated polypharmacology, not uncharacterized intermediates. 2-(Pyrrolidin-1-yl)isonicotinaldehyde addresses this gap as a dual-purpose aldehyde-pyrrolidine scaffold with quantified multi-target potency. • SERT IC₅₀: 100 nM; α3β4 nAChR IC₅₀: 1.8 nM - CNS probe-ready • PANC-1 IC₅₀: 0.65 µM; SK-MEL-2 IC₅₀: 0.75 µM - validated anticancer hit • MIC: 3.12-12.5 µg/mL against Gram(+) & Gram(-) bacteria Supplied at 97% purity; ships worldwide under HazMat Class 8 (UN 1759).

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 898289-23-1
Cat. No. B1369922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)isonicotinaldehyde
CAS898289-23-1
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=C2)C=O
InChIInChI=1S/C10H12N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
InChIKeyQPKFMHRNVDJMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)isonicotinaldehyde Overview


2-(Pyrrolidin-1-yl)isonicotinaldehyde is a heterocyclic aldehyde featuring a pyrrolidine ring attached to an isonicotinaldehyde scaffold, with a molecular weight of 176.22 g/mol and the molecular formula C10H12N2O [1]. Its structure combines a reactive aldehyde group with a pyrrolidine moiety, enabling it to serve as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules and functionalized pyridine derivatives [1]. The compound is characterized by a purity of 97% and a melting point of 68-70.5 °C [2].

Workflow Heterocycle synthesis intermediate
Selection Reactive aldehyde handle for condensation
Use Context Functionalized pyridine derivative construction

2-(Pyrrolidin-1-yl)isonicotinaldehyde Substitution Risks


Substituting 2-(Pyrrolidin-1-yl)isonicotinaldehyde with a generic pyridine aldehyde or another pyrrolidine-containing building block risks compromising synthetic outcomes due to its unique combination of an aldehyde handle and a pyrrolidine ring . Unlike simple pyridine aldehydes, the pyrrolidine ring can significantly modulate physicochemical properties such as solubility and LogP (calculated XLogP3 of 1.3) and engage in specific biological interactions [1]. Furthermore, the precise substitution pattern on the isonicotinaldehyde core dictates its reactivity in condensation and nucleophilic addition reactions, making it non-fungible with regioisomers such as 3-(pyrrolidin-1-yl)isonicotinaldehyde .

  • Pyrrolidine ring missing in generic pyridine aldehydes The pyrrolidine moiety may modulate solubility and interaction profiles, limiting direct replacement with simpler aldehydes.
  • Regioisomer mismatch 3-(Pyrrolidin-1-yl)isonicotinaldehyde can exhibit different condensation reactivity, altering synthetic outcomes.

2-(Pyrrolidin-1-yl)isonicotinaldehyde Comparative Evidence


Cytotoxicity in PANC-1 and MCF-7 Cells

The compound demonstrated selective cytotoxicity against pancreatic cancer (PANC-1) and breast cancer (MCF-7) cell lines, with reported IC50 values of 0.65 µM and 2.41 µM, respectively . This indicates a significantly higher potency against PANC-1 cells compared to MCF-7 cells in this specific in vitro context. This data point differentiates it from common chemotherapeutics that often lack such selective pressure in early screening.

Cytotoxicity (PANC-1/MCF-7)
Class-level
PANC-1 IC50 0.65 µM
MCF-7 IC50 2.41 µM
Reported cell-model response context
Direct comparator data not available
Anticancer Cytotoxicity PANC-1 MCF-7

Cytotoxicity in SK-MEL-2 Cells

The compound demonstrated an IC50 of 0.75 µM against the SK-MEL-2 melanoma cell line . This data point expands its potential therapeutic profile beyond the more common pancreatic and breast cancer cell lines. This differentiates it from other isonicotinaldehyde derivatives that may only show activity against a narrower range of cancers.

Cytotoxicity (SK-MEL-2)
Class-level
IC50 0.75 µM
Supports cytotoxicity endpoint review
Melanoma cell line context; comparator absent
Anticancer Cytotoxicity SK-MEL-2

Broad-Spectrum Antimicrobial Activity

Preliminary studies report antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This activity profile, while modest, provides a distinct point of differentiation from other building blocks that may lack any antimicrobial properties, potentially offering a dual-use scaffold.

Antimicrobial MIC
Class-level
3.12 – 12.5 µg/mL
Antimicrobial screening context
Gram-positive and Gram-negative panel
Antimicrobial Antibacterial MIC

Monoamine Transporter & nAChR Inhibition

The compound exhibits a specific polypharmacological profile with affinity for multiple CNS targets. It shows inhibition of [3H]dopamine uptake at human DAT with an IC50 of 658 nM [1] and more potent inhibition of [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. Furthermore, it demonstrates potent antagonist activity at nicotinic acetylcholine receptors (nAChRs), with IC50 values of 1.8 nM for α3β4, 12 nM for α4β2, 15 nM for α4β4, and 7.9 nM for the α1β1γδ subtype [1]. This broad yet potent profile across DAT, SERT, and nAChR subtypes differentiates it from selective inhibitors that target only one of these systems.

Transporter & nAChR Inhibition
Class-level
SERT 100 nM; α3β4 1.8 nM; α4β2 12 nM; α4β4 15 nM; α1β1γδ 7.9 nM; DAT 658 nM
Supports multi-target CNS profiling context
Radioligand uptake assays; comparator data absent
Neuroscience Dopamine Transporter Serotonin Transporter nAChR

2-(Pyrrolidin-1-yl)isonicotinaldehyde Application Scenarios


CNS Multitarget-Directed Ligand Design

The compound's demonstrable in vitro activity against DAT, SERT, and multiple nAChR subtypes [1] supports its use as a privileged scaffold for developing MTDLs. Researchers studying complex disorders like addiction, depression, or schizophrenia, where modulation of multiple monoamine systems is hypothesized to be more efficacious than single-target approaches, should prioritize this compound. Its potency (e.g., SERT IC50: 100 nM; α3β4 nAChR IC50: 1.8 nM) provides a strong starting point for lead optimization campaigns [1].

Anticancer Lead Discovery

The quantitative cytotoxicity data (PANC-1 IC50: 0.65 µM; SK-MEL-2 IC50: 0.75 µM; MCF-7 IC50: 2.41 µM) makes this compound a validated hit for initiating medicinal chemistry programs targeting pancreatic cancer, melanoma, and breast cancer . Its distinct potency across different cell lines allows for SAR studies to optimize selectivity and potency, differentiating it from uncharacterized building blocks.

Novel Antimicrobial Agent Development

The reported MIC values (3.12 - 12.5 μg/mL) against a panel of Gram-positive and Gram-negative bacteria justify its use as a starting point for developing new classes of antibiotics. This is particularly relevant in an era of increasing antimicrobial resistance, where novel chemical scaffolds are urgently needed. The compound's dual anticancer and antimicrobial potential also makes it an attractive candidate for research into anti-biofilm or immunomodulatory therapies.

Application
Selection Property
Validation Focus
CNS multitarget profiling studies
Multi-target interaction profile (DAT, SERT, nAChR subtypes)
Polypharmacology interpretation
Cancer cell-model studies
Cytotoxicity profile across cell lines
Cell-viability endpoint review
Antimicrobial screening
MIC profile against bacterial strains
Strain-panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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